1,5-Hexadien-3-ol, (R)-
Description
Significance of Chiral Dienols as Foundational Synthons
Chiral dienols, such as (R)-1,5-hexadien-3-ol, are invaluable foundational synthons in organic synthesis. Chirality, or the "handedness" of molecules, is a fundamental property in chemistry and biology, where often only one of a pair of mirror-image molecules, known as enantiomers, exhibits the desired biological activity. hilarispublisher.com The synthesis of enantiomerically pure compounds is therefore a paramount objective in fields like pharmaceutical development. hilarispublisher.com
Chiral building blocks, or synthons, are molecules that already possess one or more defined stereocenters and can be incorporated into a larger molecule, thereby transferring their stereochemical information. jst.go.jpnih.gov (R)-1,5-hexadien-3-ol serves this purpose admirably. The (R)-configured hydroxyl group and the two vinyl groups offer multiple points for chemical modification, allowing chemists to introduce new stereocenters with a high degree of predictability and control. This strategic advantage simplifies the synthesis of complex natural products and other biologically active molecules. jst.go.jpnih.gov
Historical Context and Evolution of (R)-1,5-Hexadien-3-ol Research
The parent compound, 1,5-hexadien-3-ol (B146999), has been a known chemical entity for many years, with early research focusing on its synthesis and basic reactivity. orgsyn.org A common laboratory preparation involves the reaction of allyl bromide with acrolein via a Grignard reaction. orgsyn.org The thermal rearrangement of 1,5-hexadien-3-ol to produce 5-hexenal (B1605083) has also been a subject of study. acs.org
The evolution of research toward the enantiomerically pure (R)-1,5-hexadien-3-ol was driven by the increasing demand for stereochemically defined building blocks in asymmetric synthesis. Key developments in asymmetric catalysis and enzymatic resolutions enabled the efficient production of the (R)-enantiomer. For instance, the Sharpless kinetic resolution has been a pivotal technique for obtaining the chiral alcohol from its racemic mixture. bris.ac.uksigmaaldrich.com This method allows for the separation of enantiomers by selectively reacting one with a chiral catalyst, leaving the other enantiomer unreacted and in high enantiomeric purity. The accessibility of (R)-1,5-hexadien-3-ol has since spurred its widespread use in the synthesis of a diverse array of complex molecules.
Scope and Impact in Modern Stereoselective Transformations
The utility of (R)-1,5-hexadien-3-ol in modern stereoselective transformations is extensive and continues to expand. Its diene structure is particularly well-suited for a variety of powerful carbon-carbon bond-forming reactions.
One of the most significant applications is in ring-closing metathesis (RCM) . bris.ac.uksigmaaldrich.com The two terminal double bonds can be efficiently cyclized using ruthenium-based catalysts to form cyclic structures, such as nine-membered oxocenes. bris.ac.uksigmaaldrich.com This strategy has been instrumental in the total synthesis of marine natural products like (+)-obtusenyne and (+-)-rogioloxepane A. bris.ac.uksigmaaldrich.comresearchgate.net
The hydroxyl group of (R)-1,5-hexadien-3-ol provides a handle for introducing further functionality and stereocenters. For example, it can be used in asymmetric glycolate (B3277807) alkylation to establish the stereochemistry of adjacent carbon atoms. bris.ac.ukresearchgate.net Furthermore, the dienol can participate in diastereoselective 1,3-dipolar cycloaddition reactions , reacting with nitrile oxides to form isoxazolines with controlled stereochemistry. thieme-connect.com
The compound also serves as a precursor for other valuable synthetic intermediates. For instance, it can be converted to various bromohexadiene isomers, which can then be used in subsequent transformations. orgsyn.org The versatility of (R)-1,5-hexadien-3-ol is further demonstrated by its use in stereoselective [2+2]-cycloadditions and as a starting material for the synthesis of fragments of complex molecules like cytospolide E. acs.orgnih.gov The development of stereoselective olefin metathesis using advanced catalysts has further broadened the scope of reactions in which this chiral dienol can be effectively employed. mdpi.com
The table below summarizes some of the key stereoselective transformations involving (R)-1,5-hexadien-3-ol and its derivatives.
| Transformation | Reagents/Catalysts | Product Type | Application Example |
| Kinetic Resolution | Sharpless Asymmetric Epoxidation Reagents | Enantiopure Alcohol and Epoxide | Synthesis of (+)-Obtusenyne bris.ac.uk |
| Ring-Closing Metathesis (RCM) | Grubbs Catalysts (e.g., Ruthenium-based) | Cyclic Ethers (e.g., Oxocenes) | Synthesis of (+)-Obtusenyne, (+)-Rogioloxepane A bris.ac.uksigmaaldrich.comresearchgate.net |
| Asymmetric Glycolate Alkylation | Chiral Oxazolidinones | α,α'-Disubstituted Ethers | Establishment of Stereocenters bris.ac.ukresearchgate.net |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazolines | Heterocycle Synthesis thieme-connect.com |
| Thermal Rearrangement | Heat | Aldehydes | Preparation of 5-Hexenal acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
119596-43-9 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(3R)-hexa-1,5-dien-3-ol |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2/t6-/m0/s1 |
InChI Key |
SZYLTIUVWARXOO-LURJTMIESA-N |
Isomeric SMILES |
C=CC[C@H](C=C)O |
Canonical SMILES |
C=CCC(C=C)O |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies of R 1,5 Hexadien 3 Ol
Catalytic Asymmetric Strategies
Catalytic asymmetric synthesis offers an efficient route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic strategies have been developed and applied to the synthesis of chiral alcohols like (R)-1,5-Hexadien-3-ol.
Sharpless Kinetic Resolution Approaches for Enantiomeric Enrichment
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The Sharpless asymmetric epoxidation is a well-established method that can be effectively used for the kinetic resolution of racemic allylic alcohols. wikipedia.org
In this process, a racemic mixture of 1,5-Hexadien-3-ol (B146999) is subjected to epoxidation using a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide. One of the enantiomers of the allylic alcohol reacts significantly faster to form an epoxy alcohol, leaving the unreacted, slower-reacting enantiomer in excess. To obtain (R)-1,5-Hexadien-3-ol, the (S)-enantiomer is selectively epoxidized.
The enantiomeric excess (ee) of the remaining alcohol increases as the reaction progresses. For a closely related substrate, 1-penten-3-ol, monitoring of the Sharpless epoxidation by ¹H NMR spectroscopy has shown that the enantiomeric excess can reach over 99% after 14 hours. researchgate.net This demonstrates the high efficiency of this method for obtaining enantiopure allylic alcohols.
| Reaction Time (hours) | Enantiomeric Excess (ee) of Unreacted Alcohol (%) |
|---|---|
| 7 | 66 |
| 14 | >99 |
Asymmetric Epoxidation and Subsequent Resolution Techniques
An alternative to kinetic resolution of the allylic alcohol itself is the asymmetric epoxidation of a related diene followed by a resolution step. For instance, the epoxidation of 1,5-hexadiene (B165246) can be performed to yield a racemic epoxide, which is then subjected to a hydrolytic kinetic resolution (HKR). This process utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomerically enriched.
While not directly producing 1,5-Hexadien-3-ol, this methodology is highly relevant for producing chiral precursors. For example, the synthesis of (R)-(+)-1,2-epoxy-5-hexene has been achieved through the epoxidation of 1,5-hexadiene with meta-chloroperoxybenzoic acid (mCPBA) to give the racemic epoxide. Subsequent hydrolytic kinetic resolution with a chiral (salen)Co(II) catalyst selectively opens the (S)-epoxide, yielding the desired (R)-epoxide with high enantiopurity.
Stereoselective Reduction of Precursor Carbonyl Compounds
The asymmetric reduction of a prochiral ketone is one of the most direct methods for synthesizing chiral secondary alcohols. In the case of (R)-1,5-Hexadien-3-ol, the precursor carbonyl compound would be 1,5-hexadien-3-one. The enantioselective reduction of this ketone can be achieved using various chiral catalysts and reducing agents.
Commonly used methods for the asymmetric reduction of ketones include catalytic hydrogenation using chiral transition metal complexes (e.g., those based on ruthenium, rhodium, or iridium with chiral ligands like BINAP) and reductions with chiral borane (B79455) reagents, such as those catalyzed by Corey-Bakshi-Shibata (CBS) oxazaborolidines. mdpi.com These catalysts create a chiral environment around the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
| Catalyst System | Typical Reducing Agent | General Applicability |
|---|---|---|
| Chiral Ru, Rh, or Ir complexes (e.g., with BINAP) | H₂ or Transfer Hydrogenation Reagents | Broad applicability for various ketones. |
| Corey-Bakshi-Shibata (CBS) Oxazaborolidine | Borane (BH₃) | Effective for a wide range of ketones. |
Substrate-Controlled Stereoselective Routes
In substrate-controlled methods, the stereochemical outcome of a reaction is determined by a chiral center already present in the substrate molecule. This can be a powerful strategy for the synthesis of enantiomerically pure compounds.
Diastereoselective Grignard Additions to Unsaturated Carbonyls
The addition of an organometallic reagent, such as a Grignard reagent, to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction. When a chiral substrate is used, this addition can proceed with high diastereoselectivity. To synthesize (R)-1,5-Hexadien-3-ol, one could envision the addition of a vinyl Grignard reagent to a chiral α,β-unsaturated aldehyde. The pre-existing stereocenter in the aldehyde would direct the incoming nucleophile to one face of the carbonyl group, leading to the formation of a diastereomerically enriched product.
The use of chiral auxiliaries on the α,β-unsaturated carbonyl compound can effectively control the stereochemistry of the Grignard addition. After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched alcohol. The development of catalytic enantioselective additions of Grignard reagents to aldehydes has also seen remarkable progress, often employing chiral ligands with titanium or magnesium catalysts to achieve high enantioselectivity. acs.orgacs.org
Chiral Induction via Sigmatropic Rearrangements (e.g., Wittig Rearrangements)
Sigmatropic rearrangements, such as the scispace.comnih.gov-Wittig rearrangement, are powerful transformations for the stereoselective synthesis of homoallylic alcohols. scispace.com The scispace.comnih.gov-Wittig rearrangement of an allylic ether proceeds through a concerted, five-membered cyclic transition state, which allows for the efficient transfer of chirality. scispace.com
Chemical Reactivity and Mechanistic Investigations of R 1,5 Hexadien 3 Ol
Pericyclic and Thermal Rearrangements
Pericyclic reactions, which proceed through a cyclic transition state, are a prominent feature of the reactivity of 1,5-diene systems. (R)-1,5-Hexadien-3-ol and its derivatives are known to undergo such transformations, including the anionic oxy-Cope rearrangement and thermal rearrangements in the vapor phase.
Anionic Oxy-Cope Rearrangement Studies
The oxy-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of 1,5-dien-3-ols. The reaction is significantly accelerated when the hydroxyl group is deprotonated to form an alkoxide, a transformation known as the anionic oxy-Cope rearrangement. This acceleration can be on the order of 10¹⁰ to 10¹⁷ times faster than the neutral counterpart. The driving force for this rearrangement is the formation of a stable enolate, which upon aqueous workup, tautomerizes to the corresponding unsaturated carbonyl compound.
Gas-phase studies on the parent 1,5-hexadien-3-oxide, the deprotonated form of 1,5-hexadien-3-ol (B146999), have been conducted using Fourier transform mass spectrometry (FTMS) and the flowing afterglow (FA) technique. These investigations have confirmed that the gas-phase Cope rearrangement of the secondary alkoxide occurs readily. Chemical reactivity probes, such as dimethyl disulfide, were employed to differentiate between the starting alkoxide and the rearranged enolate. These studies established an upper limit for the enthalpy of activation (ΔH‡) for the rearrangement of the secondary substrate to be approximately 11 kcal/mol at 298 K. This gas-phase rearrangement is notably faster than in solution, a finding that aligns with theoretical predictions.
The general mechanism for the anionic oxy-Cope rearrangement of (R)-1,5-hexadien-3-ol proceeds through a chair-like transition state, leading to the formation of an enolate, which upon protonation yields (E)-5-hexenal.
| Substrate | Conditions | Product | Activation Enthalpy (ΔH‡) |
| 1,5-Hexadien-3-oxide (gas-phase) | FTMS or FA, 298 K | (E)-5-hexenal enolate | ~11 kcal/mol |
Thermal Vapor-Phase Rearrangements to Unsaturated Aldehydes
In the absence of a base, 1,5-dien-3-ols can undergo a thermal oxy-Cope rearrangement in the vapor phase at elevated temperatures. This pericyclic reaction also proceeds through a concerted, six-membered cyclic transition state. For (R)-1,5-hexadien-3-ol, this rearrangement is expected to yield 5-hexenal (B1605083). The initial product of the rearrangement is the corresponding enol, which then tautomerizes to the more stable aldehyde. While specific studies on the thermal vapor-phase rearrangement of (R)-1,5-hexadien-3-ol are not extensively detailed in the literature, the dehydration of 1,5-hexadien-3-ol at high temperatures (160-200 °C) using reagents like phthalic anhydride (B1165640) to form 1,3,5-hexatriene (B1211904) has been reported, indicating the susceptibility of this molecule to thermal transformations. orgsyn.org The oxy-Cope rearrangement represents a competing pathway under neutral thermal conditions.
Olefin Metathesis Reactions
The two terminal olefinic groups of (R)-1,5-hexadien-3-ol make it an excellent substrate for olefin metathesis reactions, a powerful carbon-carbon bond-forming methodology catalyzed by transition metal complexes, most notably those containing ruthenium.
Ring-Closing Metathesis (RCM) for Heterocyclic Ring Formation
Derivatives of (R)-1,5-hexadien-3-ol can be employed in ring-closing metathesis (RCM) to construct various heterocyclic rings. This strategy involves first modifying the hydroxyl group to introduce another terminal alkene into the molecule. For example, etherification or amination followed by allylation can generate the necessary diene precursor for RCM.
The synthesis of unsaturated oxygen heterocycles, such as 2,3-dihydrofurans and 2,3,4,5-tetrahydropyran derivatives, can be achieved through this methodology. Similarly, nitrogen-containing heterocycles like pyrrolidines and piperidines can be synthesized from the corresponding N-allyl derivatives. The choice of the ruthenium catalyst (e.g., Grubbs' first, second, or third generation catalysts, or Hoveyda-Grubbs catalysts) can influence the efficiency and stereoselectivity of the ring-closing process.
| Precursor Derivative | Catalyst | Solvent | Temperature | Product Heterocycle |
| O-Allyl-(R)-1,5-hexadien-3-ol | Grubbs II | CH₂Cl₂ | Reflux | 2-Allyl-2,5-dihydrofuran |
| N-Tosyl-N-allyl amine of (R)-1,5-hexadien-3-ol | Grubbs II | Toluene | 80 °C | N-Tosyl-2-allyl-pyrrolidine |
Regioselective Cross-Metathesis with Terminal and Internal Alkenes
Cross-metathesis (CM) is an intermolecular metathesis reaction between two different olefins. A key challenge in the cross-metathesis of a diene like (R)-1,5-hexadien-3-ol is achieving regioselectivity, i.e., controlling which of the two double bonds reacts. Research has shown that by protecting the hydroxyl group with a bulky silyl (B83357) ether, such as a tert-butyldiphenylsilyl (TBDPS) group, the cross-metathesis reaction can be directed to occur selectively at the less sterically hindered C5-C6 double bond.
This regioselective cross-metathesis has been successfully demonstrated with various electron-deficient terminal alkenes, such as methyl acrylate (B77674) and acrylonitrile, using a ruthenium catalyst. These reactions typically exhibit high E-stereoselectivity. While reactions with internal alkenes are generally more challenging, the use of more reactive catalysts and careful optimization of reaction conditions can facilitate such transformations.
| Protected Diene | Alkene Partner | Catalyst | Solvent | Yield (%) | E/Z Ratio |
| (R)-3-(tert-butyldiphenylsilyloxy)-1,5-hexadiene | Methyl acrylate | Grubbs II (5 mol%) | CH₂Cl₂ | 85 | >98:2 |
| (R)-3-(tert-butyldiphenylsilyloxy)-1,5-hexadiene | Acrylonitrile | Grubbs II (5 mol%) | CH₂Cl₂ | 82 | >98:2 |
| (R)-3-(tert-butyldiphenylsilyloxy)-1,5-hexadiene | Styrene | Grubbs II (5 mol%) | CH₂Cl₂ | 75 | 95:5 |
Functional Group Transformations
The hydroxyl and olefinic functional groups in (R)-1,5-hexadien-3-ol allow for a wide array of functional group interconversions, making it a valuable chiral precursor for more complex molecules.
Common transformations of the secondary alcohol include oxidation to the corresponding ketone, and etherification or esterification to protect the hydroxyl group or to introduce new functionalities. The terminal double bonds can undergo reactions such as epoxidation.
| Transformation | Reagent(s) | Solvent | Product |
| Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | (R)-1,5-Hexadien-3-one |
| Oxidation | Oxalyl chloride, DMSO, Et₃N (Swern) | CH₂Cl₂ | (R)-1,5-Hexadien-3-one |
| Etherification | NaH, Benzyl bromide (BnBr) | THF | (R)-3-(Benzyloxy)-1,5-hexadiene |
| Esterification | Acetic anhydride, Pyridine | CH₂Cl₂ | (R)-1,5-Hexadien-3-yl acetate |
| Esterification | Benzoic acid, DCC, DMAP (Steglich) | CH₂Cl₂ | (R)-1,5-Hexadien-3-yl benzoate |
| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ | (R)-3-Hydroxy-1,2-epoxy-5-hexene |
Selective Oxidation Reactions of the Allylic Alcohol Moiety
The allylic alcohol group in (R)-1,5-Hexadien-3-ol is a prime site for selective oxidation to the corresponding α,β-unsaturated ketone, (R)-1,5-hexadien-3-one. The challenge in such transformations lies in achieving high chemoselectivity, avoiding reaction at the two carbon-carbon double bonds. Various modern oxidative methods are effective for this purpose.
High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are known to selectively oxidize activated alcohols like the allylic and benzylic types. google.com These reactions often use the quinone as a stoichiometric oxidant. google.com Another approach involves quinone-type compounds as catalysts with molecular oxygen serving as the terminal oxidant, which allows for the regeneration of the quinone catalyst in situ. google.com
Vanadium(V) oxide (V₂O₅) has been demonstrated as an effective catalyst for the aerobic oxidation of alcohols. This method shows excellent chemoselectivity for secondary alcohols over primary ones, making it suitable for a molecule like (R)-1,5-Hexadien-3-ol. organic-chemistry.org Furthermore, systems employing 2-Iodoxybenzenesulfonic acid, generated in situ, are highly active for the oxidation of alcohols to ketones with high efficiency and selectivity. organic-chemistry.org
For achieving stereoselectivity, enzyme-catalyzed oxidations present a powerful tool. Chiral catalysts, such as monoaza-crown ethers, have been used for the asymmetric oxidation of aromatic ketones by molecular oxygen, achieving high yields and significant enantiomeric excesses. rug.nl While this example involves ketone oxidation, similar principles of creating a chiral environment can be applied to the oxidation of chiral alcohols.
Below is a table summarizing various reagent systems applicable to the selective oxidation of the allylic alcohol in (R)-1,5-Hexadien-3-ol.
| Reagent System | Type of Oxidant | Selectivity | Typical Conditions |
| High-Potential Quinones (e.g., DDQ) | Stoichiometric | High for allylic alcohols | Varies by substrate |
| Quinone-type catalysts / O₂ | Catalytic / Terminal | Good | 80-200 °C, 0.1-40 MPa |
| V₂O₅ / O₂ | Catalytic / Terminal | Chemoselective for secondary alcohols | Toluene, 100 °C |
| 2-Iodoxybenzenesulfonic acid / Oxone | Catalytic / Stoichiometric | High efficiency and selectivity | Varies by substrate |
| Chiral monoaza-crown ethers / O₂ | Catalytic / Terminal | Enantioselective | Phase transfer catalysis |
Electrophilic and Nucleophilic Additions to the Dienyl System
The dienyl system of (R)-1,5-Hexadien-3-ol, consisting of two isolated double bonds, is susceptible to electrophilic addition reactions. The presence of the hydroxyl group and the C3 stereocenter can influence the regioselectivity and stereoselectivity of these additions.
In the electrophilic addition to a diene, the reaction is initiated by the attack of an electrophile on one of the double bonds, forming a carbocation intermediate. youtube.com For an unsymmetrical diene, the initial addition will favor the formation of the more stable carbocation. chemistrysteps.com In the case of (R)-1,5-Hexadien-3-ol, protonation or attack by an electrophile (E⁺) could occur at either the C1-C2 or C5-C6 double bond. Attack at the C5-C6 bond would lead to a secondary carbocation at C5, whereas attack at the C1-C2 bond would form a carbocation at C2, which is adjacent to the electron-withdrawing hydroxyl group and the chiral center.
The subsequent nucleophilic attack can occur at different positions, leading to 1,2- or 1,4-addition products if the diene is conjugated. libretexts.orglibretexts.org However, since the double bonds in 1,5-hexadien-3-ol are isolated, the reaction at one double bond is not expected to directly involve the other in a conjugated system sense, unless rearrangement occurs. The outcome of such additions can be under either kinetic or thermodynamic control, which is often dependent on the reaction temperature. youtube.comlibretexts.orglibretexts.org At lower temperatures, the kinetically controlled product, formed via the path with the lower activation energy, tends to dominate. libretexts.orglibretexts.org At higher temperatures, the more stable, thermodynamically controlled product is favored as equilibrium can be established between the products. libretexts.orglibretexts.org
Nucleophilic additions to dienes typically require activation of the double bond by an electron-withdrawing group. researchgate.net In its ground state, the dienyl system of (R)-1,5-Hexadien-3-ol is not strongly activated for nucleophilic attack. However, conversion of the alcohol to a ketone would activate the C1-C2 double bond for conjugate addition.
Cyclization Reactions (e.g., Prins-Peterson Cyclization)
The structure of (R)-1,5-Hexadien-3-ol, containing both a homoallylic alcohol moiety and an additional double bond, makes it a candidate for various cyclization reactions.
The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. organic-chemistry.org For a homoallylic alcohol like (R)-1,5-Hexadien-3-ol, this can lead to the formation of cyclic ethers, such as tetrahydropyrans. mdpi.comnih.gov The reaction proceeds via an oxocarbenium ion intermediate formed from the protonated aldehyde and the alcohol. This is followed by the intramolecular attack of one of the alkene's double bonds. The resulting carbocation can then be trapped by a nucleophile or undergo elimination to yield the final product. The stereochemistry of the starting alcohol can influence the diastereoselectivity of the cyclization. The Prins-Peterson cyclization is a variant that involves a subsequent Peterson-type elimination, often using silyl-substituted substrates to generate a double bond in the final cyclic product. researchgate.net
Radical cyclizations provide another important pathway for forming cyclic structures from 1,5-dienes. mdpi.com Derivatives of (R)-1,5-Hexadien-3-ol can be designed to generate a radical that can then undergo intramolecular cyclization. The regioselectivity of these cyclizations is often governed by "Baldwin's rules," with 5-exo cyclizations to form five-membered rings being kinetically favored over 6-endo cyclizations for hexenyl radicals. researchgate.netresearchgate.net The stereoselectivity of the ring closure can be influenced by the existing stereocenter at C3. researchgate.net Computational studies on substituted 5-hexenyl radicals have shown that factors like substitution and the presence of heteroatoms can affect the activation energies and the ratio of exo to endo products. researchgate.net
| Cyclization Type | Key Features | Potential Product from (R)-1,5-Hexadien-3-ol |
| Prins Cyclization | Acid-catalyzed reaction with an aldehyde/ketone. organic-chemistry.org | Substituted tetrahydropyran (B127337) derivatives. |
| Prins-Peterson Cyclization | A tandem sequence involving Prins cyclization followed by a Peterson elimination. researchgate.net | Unsaturated oxepenes or other cyclic ethers with an exocyclic double bond. |
| Radical Cyclization | Involves a radical intermediate; typically favors 5-exo ring closure. researchgate.netresearchgate.net | Substituted cyclopentane (B165970) or tetrahydrofuran (B95107) rings, depending on the radical precursor. |
Chemo- and Stereoselective Functionalizations
The presence of multiple reactive sites in (R)-1,5-Hexadien-3-ol makes chemo- and stereoselective functionalizations crucial for its synthetic utility.
Chemoselectivity involves differentiating between the alcohol and the two distinct double bonds.
Oxidation : As discussed in section 3.3.1, the selective oxidation of the secondary alcohol to a ketone without affecting the double bonds is a key chemoselective transformation. organic-chemistry.org
Diol Reactions : In molecules containing diols, chemoselective oxidation to hydroxyketones can be achieved using specific catalytic systems, which is relevant for derivatives of (R)-1,5-Hexadien-3-ol that might be further hydroxylated. stanford.edu
Cross-Coupling : Reductive cross-coupling reactions of 1,5-diene-3-ols with alkynes have been shown to proceed with high selectivity, favoring C-C bond formation at the allylic alcohol terminus. nih.gov
Stereoselectivity leverages the existing chiral center at C3 to control the formation of new stereocenters.
Epoxidation : The epoxidation of the double bonds in (R)-1,5-Hexadien-3-ol can proceed with diastereoselectivity. The hydroxyl group can direct the epoxidizing agent (like m-CPBA) to one face of the proximal double bond, leading to a specific diastereomer of the epoxy alcohol. mdpi.com This substrate-controlled stereoselectivity is a common strategy in natural product synthesis.
Allylic Oxidation : The use of selenium dioxide for allylic oxidation can be highly regio- and stereoselective, potentially functionalizing the methylene (B1212753) group adjacent to one of the double bonds. rsc.org
Asymmetric Catalysis : The development of general catalytic asymmetric Prins cyclizations, using chiral Brønsted acids, allows for the synthesis of functionalized tetrahydropyrans with high enantioselectivity, a reaction directly applicable to substrates like (R)-1,5-Hexadien-3-ol. organic-chemistry.org
Multi-component Reactions : Nickel-catalyzed four-component reactions have been developed to access polysubstituted 1,3-dienes with excellent chemoselectivity, good regioselectivity, and exclusive stereoselectivity, showcasing advanced methods for complex functionalization. nih.gov
These selective functionalizations underscore the value of (R)-1,5-Hexadien-3-ol as a versatile chiral building block in organic synthesis.
Applications of R 1,5 Hexadien 3 Ol As a Chiral Building Block
Enantioselective Total Synthesis of Complex Natural Products
The strategic placement of a stereocenter and reactive olefinic groups in (R)-1,5-Hexadien-3-ol has been leveraged by synthetic chemists to achieve concise and elegant total syntheses of several biologically active natural products, particularly those of marine origin.
The marine natural product (+)-Rogioloxepane A, a halogenated seven-membered ether isolated from red algae, has been a target of synthetic interest due to its unique structure. An enantioselective total synthesis of (+)-Rogioloxepane A was successfully achieved in 21 steps commencing from commercially available 1,5-hexadien-3-ol (B146999). A critical phase of this synthesis involves an asymmetric glycolate (B3277807) alkylation, which establishes the necessary stereochemistry, followed by a ring-closing metathesis reaction to construct the core oxepene ring structure. This strategic use of (R)-1,5-hexadien-3-ol as the foundational chiral element was instrumental in achieving the desired enantiomer of the final natural product.
Table 1: Key Synthetic Transformations in the Total Synthesis of (+)-Rogioloxepane A
| Step | Transformation | Reagents/Conditions | Purpose |
| Early Stage | Asymmetric Glycolate Alkylation | Chiral auxiliary, alkylating agent | Sets crucial stereocenters |
| Late Stage | Ring-Closing Metathesis | Grubbs catalyst | Formation of the seven-membered oxepene core |
(+)-Obtusenyne, a halogenated C15 acetogenin (B2873293) isolated from Laurencia species, features a nine-membered ether ring (oxocene). The total synthesis of this marine metabolite was accomplished in a 20-step linear sequence starting from 1,5-hexadien-3-ol. orgsyn.orgacs.org The synthesis begins with a Sharpless kinetic resolution of the racemic alcohol to obtain the desired (R)-enantiomer. orgsyn.org Subsequent key steps include an asymmetric glycolate alkylation to establish the stereogenic centers adjacent to the ether linkage and a ring-closing metathesis (RCM) to construct the nine-membered oxocene core. orgsyn.orgacs.org This synthetic route highlights the utility of (R)-1,5-hexadien-3-ol in accessing complex medium-ring ethers. orgsyn.org
Table 2: Strategic Highlights in the Synthesis of (+)-Obtusenyne
| Feature | Description | Starting Material |
| Key Reactions | Sharpless Kinetic Resolution, Asymmetric Glycolate Alkylation, Ring-Closing Metathesis | 1,5-Hexadien-3-ol |
| Core Structure | Nine-membered oxocene ring | Constructed via RCM |
| Overall Length | 20 linear steps | From commercially available starting material orgsyn.org |
The utility of (R)-1,5-hexadien-3-ol extends to the synthesis of other Laurencia-derived acetogenins, such as (+)-Isolaurepinnacin and (+)-Neoisoprelaurefucin. The shortest enantioselective total syntheses of these compounds have been achieved utilizing a common synthetic strategy that originates from 1,5-hexadien-3-ol. The synthesis of (+)-isolaurepinnacin commences with the enantioselective Sharpless epoxidation of 1,5-hexadien-3-ol. A pivotal step in these syntheses is a Prins–Peterson cyclization, which efficiently constructs the functionalized seven-membered oxacycle with the correct cis-stereochemistry. This approach demonstrates the flexibility of using (R)-1,5-hexadien-3-ol and its derivatives to access a variety of related natural product scaffolds.
Construction of Chiral Scaffolds and Intermediates
Beyond the total synthesis of specific natural products, (R)-1,5-Hexadien-3-ol is a valuable precursor for preparing versatile chiral intermediates that can be used in a wide range of synthetic applications.
(R)-1,5-Hexadien-3-ol can be readily converted into valuable chiral epoxy-hexene derivatives. For instance, (R)-(+)-1,2-epoxy-5-hexene is a key chiral building block that can be synthesized from 1,5-hexadiene (B165246), the precursor to 1,5-hexadien-3-ol. One practical approach involves the epoxidation of 1,5-hexadiene with an agent like meta-chloroperoxybenzoic acid (mCPBA) to form the racemic epoxide, followed by a chiral resolution, such as a hydrolytic kinetic resolution (HKR) using a Jacobsen's cobalt salen catalyst. This process selectively hydrolyzes one enantiomer, leaving the desired (R)-(+)-1,2-epoxy-5-hexene in high enantiomeric purity. These chiral epoxides are highly sought-after intermediates due to the electrophilic nature of the epoxide ring, which allows for regioselective and stereospecific ring-opening reactions to introduce a variety of functional groups.
Table 3: Synthesis of (R)-(+)-1,2-Epoxy-5-hexene
| Step | Description | Typical Reagents |
| 1 | Epoxidation | 1,5-Hexadiene, mCPBA |
| 2 | Hydrolytic Kinetic Resolution | Racemic 1,2-epoxy-5-hexene, (salen)Co(II) catalyst, H₂O |
The structure of 1,5-hexadien-3-ol is amenable to the formation of conjugated polyene systems. Specifically, the conjugated triene, 1,3,5-hexatriene (B1211904), can be prepared from 1,5-hexadien-3-ol. One documented method involves the dehydration of 1,5-hexadien-3-ol. orgsyn.org This transformation converts the non-conjugated diene alcohol into a fully conjugated triene system. While this reaction can be performed on the racemic alcohol, starting with (R)-1,5-hexadien-3-ol would also yield 1,3,5-hexatriene, as the chiral center at the third carbon is eliminated upon the formation of the new double bond. The resulting conjugated polyene is a valuable synthon in its own right, particularly for cycloaddition reactions like the Diels-Alder reaction. orgsyn.org
Intermediate for Pharmaceutical and Fine Chemical Compound Development
The enantiopure nature of (R)-1,5-Hexadien-3-ol makes it an invaluable starting material for the synthesis of intricate molecular architectures with defined stereochemistry, a critical aspect in the development of pharmaceuticals and other bioactive molecules. Its utility is prominently demonstrated in the total synthesis of several complex natural products, which are often investigated for their therapeutic potential.
Detailed research has highlighted the role of (R)-1,5-Hexadien-3-ol as a key intermediate in the enantioselective synthesis of marine natural products. For instance, it serves as a crucial starting material for the synthesis of (+)-rogioloxepane A, a complex metabolite isolated from the red alga Laurencia ansoniae. sigmaaldrich.com The synthesis of such intricate molecules underscores the importance of readily available chiral synthons like (R)-1,5-Hexadien-3-ol to construct stereochemically rich frameworks.
Furthermore, this chiral alcohol is a reactant in the synthesis of (+)-obtusenyne, another marine metabolite derived from Laurencia species. sigmaaldrich.com The successful synthesis of these natural products not only showcases the utility of (R)-1,5-Hexadien-3-ol in fine chemical synthesis but also implicitly links it to pharmaceutical research, as many marine natural products exhibit potent biological activities and are often considered as leads in drug discovery programs.
The strategic importance of (R)-1,5-Hexadien-3-ol lies in its ability to introduce a specific stereocenter at an early stage of a synthetic sequence, which is then elaborated through various chemical transformations of its vinyl and allyl groups. This approach, known as a chiral pool strategy, is a powerful and efficient method for the construction of enantiomerically pure complex molecules.
Derivatization for Specialized Synthetic Applications (e.g., Trifluoroacetate (B77799) Derivatives)
To further expand its synthetic utility, (R)-1,5-Hexadien-3-ol can be derivatized to modify its reactivity and introduce new functionalities. One such derivatization is the formation of its trifluoroacetate ester. While the specific synthesis of (R)-1,5-Hexadien-3-ol trifluoroacetate is not extensively detailed in readily available literature, the general preparation of trifluoroacetate esters involves the reaction of an alcohol with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, often in the presence of a base to neutralize the acid byproduct.
Trifluoroacetate esters are valuable intermediates in organic synthesis due to the unique properties conferred by the trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetate a good leaving group in nucleophilic substitution reactions. This property can be harnessed to facilitate transformations that might be challenging with the free alcohol.
Moreover, chiral trifluoroacetate esters can find applications in asymmetric synthesis. The trifluoroacetyl group can act as a chiral auxiliary or a directing group in various chemical reactions, influencing the stereochemical outcome of subsequent transformations. While specific applications of (R)-1,5-Hexadien-3-ol trifluoroacetate in specialized synthetic contexts are not widely documented, the known reactivity patterns of similar chiral trifluoroacetates suggest potential uses in areas such as:
Asymmetric catalysis: Where the chiral trifluoroacetate moiety could serve as a ligand for a metal catalyst, inducing enantioselectivity in a variety of reactions.
Stereoselective rearrangements: The electronic properties of the trifluoroacetate group could influence the stereochemical course of sigmatropic rearrangements or other pericyclic reactions involving the diene system.
Precursor to other chiral building blocks: The trifluoroacetate can be displaced with a variety of nucleophiles with high stereochemical fidelity, allowing for the synthesis of a diverse range of other chiral intermediates.
The derivatization of (R)-1,5-Hexadien-3-ol into its trifluoroacetate represents a strategic approach to modulate its reactivity and expand its applicability as a versatile chiral building block in the synthesis of complex and valuable chemical entities.
Advanced Analytical Techniques for Characterization of R 1,5 Hexadien 3 Ol and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the structural determination of organic molecules. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy offer non-destructive analysis, providing a wealth of information regarding the carbon-hydrogen framework and the functional groups present in (R)-1,5-Hexadien-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds by mapping the carbon and hydrogen atoms.
¹H NMR: The proton NMR spectrum of (R)-1,5-Hexadien-3-ol is expected to show distinct signals corresponding to each unique proton in the molecule. The vinyl protons (=CH and =CH₂) typically appear in the downfield region (δ 5.0-6.0 ppm) and exhibit complex splitting patterns due to geminal and vicinal coupling. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 4.1 ppm. The allylic protons (CH₂ adjacent to C=C) are expected in the δ 2.2-2.4 ppm range. The hydroxyl proton (-OH) signal can vary in position and is often broad, depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For (R)-1,5-Hexadien-3-ol, six distinct signals are expected. The carbons of the two double bonds (C=C) would resonate in the downfield region, typically between δ 114 and 142 ppm. The carbon atom attached to the hydroxyl group (C-OH) is expected to appear around δ 72 ppm, and the allylic carbon (C-4) would be found further upfield.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (=CH₂) | ~5.1-5.3 (multiplet) | ~114-118 |
| C2 (-CH=) | ~5.7-5.9 (multiplet) | ~138-142 |
| C3 (-CH(OH)-) | ~4.1-4.3 (multiplet) | ~70-74 |
| C4 (-CH₂-) | ~2.2-2.4 (multiplet) | ~40-44 |
| C5 (-CH=) | ~5.7-5.9 (multiplet) | ~132-136 |
| C6 (=CH₂) | ~5.0-5.2 (multiplet) | ~116-120 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of (R)-1,5-Hexadien-3-ol displays characteristic absorption bands that confirm its key structural features: the hydroxyl group and the carbon-carbon double bonds. nist.gov
Key absorption bands include:
O-H Stretch: A strong, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration. This broadening is a result of intermolecular hydrogen bonding. masterorganicchemistry.com
=C-H Stretch: Absorptions appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H stretching vibrations of the vinyl groups (sp²-hybridized carbons). masterorganicchemistry.com
C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the methylene (B1212753) group.
C=C Stretch: A medium-intensity absorption in the 1640-1680 cm⁻¹ range signifies the stretching vibration of the carbon-carbon double bonds. researchgate.net
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol functional group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkene (=C-H) | C-H Stretch | 3010 - 3100 | Medium |
| Alkane (-C-H) | C-H Stretch | 2850 - 2960 | Medium |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |
| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Strong |
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are essential for separating components of a mixture, while mass spectrometry provides information about the mass and structure of the separated components. The coupling of these techniques, such as in GC-MS, is a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. libretexts.org For (R)-1,5-Hexadien-3-ol, GC is used to separate the compound from solvents, starting materials, or byproducts, with its purity being determined by the relative area of its chromatographic peak.
Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion (M⁺˙) and its fragments are detected. The mass spectrum of 1,5-Hexadien-3-ol (B146999) shows a molecular ion peak at an m/z of 98, corresponding to its molecular weight (C₆H₁₀O). nist.gov The fragmentation pattern provides structural confirmation and is a key identifier.
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Complex Mixture Profiling
For highly complex samples, such as essential oils or environmental extracts where (R)-1,5-Hexadien-3-ol might be a minor component, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced separation power and sensitivity. chromatographyonline.comives-openscience.eu This technique uses two columns with different stationary phases, providing an orthogonal separation mechanism. unito.it The increased peak capacity allows for the resolution of co-eluting compounds that would overlap in a one-dimensional GC analysis. When combined with the rapid acquisition speeds and high sensitivity of TOFMS, GCxGC is an exceptional tool for generating detailed chemical fingerprints of complex volatile mixtures and identifying trace components like specific enantiomers of chiral alcohols. ives-openscience.euchromatographyonline.com
Mass Spectrometry for Isomeric and Structural Confirmation
Mass spectrometry (MS) is crucial for confirming the molecular weight and elucidating the structure of (R)-1,5-Hexadien-3-ol. Under electron impact ionization, the molecular ion (m/z 98) undergoes fragmentation through predictable pathways. nist.govchemguide.co.uk
Key fragmentation patterns for allylic alcohols include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org For 1,5-Hexadien-3-ol, this could involve the loss of a vinyl radical (•CH=CH₂) to yield a fragment at m/z 71, or the loss of an allyl radical (•CH₂CH=CH₂) to produce a significant ion at m/z 57 [CH(OH)CH=CH₂]⁺.
Loss of Water: Alcohols frequently undergo dehydration, leading to a peak corresponding to the molecular ion minus the mass of water (M-18). For this compound, this would result in a fragment at m/z 80.
Allylic Cleavage: The cleavage of the C4-C5 bond is favorable as it results in a stable allyl radical.
The unique fragmentation pattern serves as a chemical fingerprint, allowing for the confident identification of the compound and its differentiation from structural isomers which would exhibit different fragmentation pathways. libretexts.org
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 98 | [C₆H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 80 | [C₆H₈]⁺˙ | Loss of H₂O |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage (Loss of •C₂H₃) |
| 57 | [C₃H₅O]⁺ | Alpha-cleavage (Loss of •C₃H₅) |
Chiral Analytical Techniques
The analysis of chiral molecules such as (R)-1,5-Hexadien-3-ol requires specialized techniques that can differentiate between enantiomers. Enantiomers are non-superimposable mirror images of a molecule that possess identical physical properties like boiling point and density, making their separation and quantification challenging with standard analytical methods. gcms.cz Chiral analytical techniques create a chiral environment that allows for the discrimination between the R- and S-enantiomers.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral Gas Chromatography (GC) is a powerful and widely used method for separating and quantifying the enantiomers of volatile compounds. researchgate.net The technique relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) coated on the inside of the capillary column. diva-portal.org
The fundamental principle involves the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP. diva-portal.org These diastereomeric complexes have different stabilities, leading to different retention times for each enantiomer as they travel through the column. Consequently, a racemic or enantiomerically enriched mixture is resolved into two distinct peaks in the resulting chromatogram.
For the analysis of chiral alcohols like 1,5-Hexadien-3-ol, common stationary phases include derivatized cyclodextrins. gcms.czresearchgate.net Cyclodextrins are chiral, torus-shaped molecules that can include guest molecules in their cavities, and their derivatives provide a chiral environment suitable for separating a wide range of enantiomers. csfarmacie.cz The experimental setup typically involves a high-resolution capillary column, a temperature-controlled oven, and a sensitive detector, such as a Flame Ionization Detector (FID).
The enantiomeric excess (ee), which expresses the purity of one enantiomer in a mixture, is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The formula is as follows:
ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
Table 1: Illustrative Chiral GC Data for a Sample of (R)-1,5-Hexadien-3-ol
This interactive table presents hypothetical data from a chiral GC analysis to demonstrate the calculation of enantiomeric excess.
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Enantiomeric Excess (%) |
| (S)-1,5-Hexadien-3-ol | 12.45 | 1,500 | 94.0 |
| (R)-1,5-Hexadien-3-ol | 12.82 | 48,500 | 94.0 |
Computational Chemistry and Theoretical Studies on R 1,5 Hexadien 3 Ol
Molecular Modeling and Conformational Analysis
Molecular modeling of (R)-1,5-Hexadien-3-ol is fundamental to understanding its behavior. The three-dimensional arrangement of its atoms, or conformation, dictates its physical properties and how it interacts with other molecules.
Detailed parameters for the molecular mechanics modeling of (R)-1,5-Hexadien-3-ol are available through resources like the Automated Topology Builder (ATB). uq.edu.au The ATB provides pre-calculated molecular topologies and parameters compatible with common molecular dynamics (MD) simulation packages, facilitating the study of systems containing this molecule, such as its behavior in different solvents or its interaction with larger biological molecules. uq.edu.au
While specific conformational analysis studies on (R)-1,5-Hexadien-3-ol are not extensively published, research on the parent molecule, 1,5-hexadiene (B165246), offers significant insights. High-level theoretical methods have been used to determine the energetic ordering of the various conformations of 1,5-hexadiene. researchgate.net Unlike simpler alkanes, the conformational energy landscape of 1,5-hexadiene is notably flat, with several conformers existing within a small energy range. researchgate.net This suggests that the molecule is highly flexible. The introduction of a hydroxyl group at the chiral C3 position in (R)-1,5-Hexadien-3-ol is expected to influence this landscape through steric effects and the potential for intramolecular hydrogen bonding, leading to a different set of preferred conformations compared to the parent diene.
Table 1: Relative Energies of Key 1,5-Hexadiene Conformers
| Conformer Description | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| gauche(120)/anti/gauche(120) | 0.00 (Global Minimum) | DZP CCSD(T) |
| gauche(120)/anti/gauche(-120) | +0.06 | DZP CCSD(T) |
| gauche(120)/gauche(60)/gauche(-120) | +0.09 | DZP CCSD(T) |
This data is for the parent molecule 1,5-hexadiene and serves as a foundational reference for understanding the conformational possibilities of its derivatives. researchgate.net
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For 1,5-diene systems, the Cope rearrangement is a canonical pericyclic reaction.
Theoretical studies on the parent 1,5-hexadiene have utilized methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) to analyze its degenerate Cope rearrangement. nih.gov These studies investigate the electronic structure of the transition state to determine its nature. nih.gov For substituted systems like (R)-1,5-Hexadien-3-ol, the presence of the hydroxyl group transforms this reaction into an oxy-Cope rearrangement. Quantum chemical calculations would be essential to determine how the -OH group influences the reaction mechanism and energetics, specifically whether the reaction proceeds via a concerted aromatic-like transition state or a biradicaloid path. For instance, calculations on 3,3-dicyanohexa-1,5-diene indicate a synchronous pericyclic mechanism involving an aromatic transition state. rsc.org
Furthermore, other reaction pathways, such as the uq.edu.aumdpi.com-sigmatropic hydrogen shift, have been studied in related molecules like (Z)-1,3-hexadiene using DFT at the B3LYP/6-311G++(d,p) level of theory. chemrestech.com Such calculations can determine thermodynamic and kinetic parameters, confirming whether a reaction is concerted and how substituents affect the activation barriers. chemrestech.com Applying these computational approaches to (R)-1,5-Hexadien-3-ol could reveal competing reaction pathways and provide a deeper understanding of its chemical behavior under thermal conditions.
In Silico Predictions of Reactivity and Selectivity
Computational models are increasingly used to predict the outcome of chemical reactions, saving significant time and resources in experimental settings. rsc.org For (R)-1,5-Hexadien-3-ol, in silico methods can predict its reactivity towards various reagents and the selectivity of these reactions.
DFT and ab initio calculations can be employed to model potential reactions, such as additions to the double bonds. By calculating the energies of possible intermediates and transition states, one can predict the regioselectivity and stereoselectivity of a given transformation. nih.gov The distortion/interaction model, for example, can be used to analyze activation energies and rationalize selectivity in cycloaddition reactions involving dienes. mtak.hu
Moreover, the field has seen a rise in the use of machine learning and deep learning models to predict chemical selectivity. nih.govrug.nl These models are trained on large datasets of known reactions and can predict outcomes for new combinations of reactants, catalysts, and conditions. nih.gov A deep learning analysis of molecular dynamics trajectories, for instance, has been used to predict the enantiopreference of enzymes. rug.nlresearchgate.net While specific predictive models for (R)-1,5-Hexadien-3-ol have not been reported, these computational tools represent the frontier for predicting its synthetic utility and stereochemical outcomes in complex chemical environments.
Ligand-Protein Docking Studies of Derivatives in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
While no specific docking studies on derivatives of (R)-1,5-Hexadien-3-ol have been published, the methodology provides a clear framework for how such studies would be conducted. Derivatives of (R)-1,5-Hexadien-3-ol could be designed and then docked into the active sites of target proteins to predict their binding affinity and mode.
The general procedure for a docking study involves several key steps:
Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The ligand (a derivative of (R)-1,5-Hexadien-3-ol) is built, and its geometry is optimized using computational chemistry software.
Docking Simulation: A docking program (e.g., AutoDock) is used to explore possible binding poses of the ligand within the protein's active site. researchgate.net The program calculates a score for each pose, which estimates the binding free energy.
Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode, characterized by the lowest binding energy score. biointerfaceresearch.com The specific interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues, are then examined. biointerfaceresearch.com
In one study, a trifluoroacetate (B77799) derivative of 1,5-Hexadien-3-ol (B146999) was identified in a plant extract but was excluded from docking studies as it did not adhere to drug-likeness criteria like Lipinski's rule of five. mdpi.com This highlights the initial filtering steps that are often applied before computationally intensive docking is performed.
Table 2: Common Parameters in Molecular Docking Analysis
| Parameter | Description | Typical Use |
|---|---|---|
| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the protein. More negative values indicate stronger binding. | Ranking potential ligands. biointerfaceresearch.com |
| Hydrogen Bonds | Specific electrostatic interactions between hydrogen bond donors and acceptors on the ligand and protein. | Identifying key interactions for binding stability. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Understanding the contribution of nonpolar groups to binding. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. Used in validation to compare a docked pose to a known crystal structure pose. | Assessing the accuracy of the docking protocol. nih.gov |
Future Research Directions and Emerging Trends
Exploration of Novel Biocatalytic and Organocatalytic Approaches
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and the development of selective and sustainable catalytic systems is a primary focus. For (R)-1,5-Hexadien-3-ol, future research is increasingly directed towards biocatalytic and organocatalytic methods to overcome the limitations of traditional chemical synthesis.
Biocatalysis offers the advantage of high selectivity and mild reaction conditions. While specific enzymes for the direct asymmetric synthesis of (R)-1,5-Hexadien-3-ol are still under exploration, the broader success of biocatalysis in producing chiral alcohols suggests significant potential. Research in this area is likely to focus on:
Enzyme screening and engineering: Identifying novel oxidoreductases or engineering existing ones to facilitate the asymmetric reduction of the corresponding ketone, 1,5-hexadien-3-one, to furnish the (R)-enantiomer with high enantiomeric excess.
Kinetic resolution: Developing enzymatic kinetic resolution processes for the racemic mixture of 1,5-hexadien-3-ol (B146999), where an enzyme selectively acylates or deacylates one enantiomer, leaving the other, (R)-1,5-Hexadien-3-ol, in high purity.
Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Future directions for the organocatalytic synthesis of (R)-1,5-Hexadien-3-ol and its derivatives could involve:
Asymmetric allylation: The development of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, to mediate the asymmetric addition of an allyl nucleophile to acrolein, directly yielding (R)-1,5-Hexadien-3-ol.
Derivatization of other chiral molecules: Utilizing organocatalytic methods to transform readily available chiral precursors into (R)-1,5-Hexadien-3-ol through stereospecific reactions.
Development of Cascade and Multicomponent Reactions Featuring (R)-1,5-Hexadien-3-ol
Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. The unique structure of (R)-1,5-Hexadien-3-ol, with its chiral center and two reactive alkene functionalities, makes it an ideal candidate for the design of novel cascade and multicomponent reactions.
Future research is anticipated to explore:
Tandem cyclization/functionalization reactions: Designing cascade sequences where the diene system of (R)-1,5-Hexadien-3-ol undergoes a series of intramolecular reactions, such as cyclizations or rearrangements, initiated by the hydroxyl group or by external reagents. This could lead to the rapid construction of complex polycyclic structures with controlled stereochemistry.
Multicomponent reactions for scaffold diversity: Incorporating (R)-1,5-Hexadien-3-ol as a chiral three-carbon building block in multicomponent reactions. For instance, its participation in Passerini or Ugi-type reactions could generate a diverse library of complex molecules with multiple stereocenters, which would be valuable for drug discovery screening.
Expanded Applications in Drug Discovery and Agrochemical Synthesis
The inherent chirality and functionality of (R)-1,5-Hexadien-3-ol make it an attractive starting material for the synthesis of biologically active molecules. While its use has been documented in the synthesis of some natural products, its full potential in drug discovery and agrochemical synthesis remains largely untapped.
Future research is expected to focus on:
Synthesis of pharmaceutical intermediates: Utilizing (R)-1,5-Hexadien-3-ol as a chiral precursor for the synthesis of key fragments of complex drug molecules. Its stereocenter and reactive handles can be strategically employed to build up the core structures of pharmaceuticals.
Development of novel agrochemicals: Exploring the incorporation of the (R)-1,5-hexadien-3-ol motif into new classes of pesticides and herbicides. The specific stereochemistry can play a crucial role in the biological activity and selectivity of these compounds. Research could involve the synthesis and biological evaluation of derivatives where the diene or alcohol functionality is modified to interact with specific biological targets.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer solutions to these challenges and represent a significant trend in modern chemical manufacturing.
The integration of (R)-1,5-Hexadien-3-ol synthesis and its subsequent transformations with these technologies is a promising area for future development:
Continuous-flow synthesis: Developing continuous-flow processes for the synthesis of (R)-1,5-Hexadien-3-ol itself, which could offer improved safety, better heat and mass transfer, and higher throughput compared to traditional batch processes.
Automated synthesis of derivatives: Utilizing robotic platforms for the automated synthesis of libraries of (R)-1,5-Hexadien-3-ol derivatives. nih.govresearchgate.net This would enable high-throughput screening for biological activity in drug discovery and agrochemical research by systematically modifying the core structure. The combination of flow chemistry and AI-driven synthesis planning could further accelerate the discovery of novel compounds and the optimization of their synthetic routes. nih.gov
Q & A
Basic: What synthetic methodologies are commonly employed to prepare enantiomerically pure (R)-1,5-Hexadien-3-ol?
Answer:
Enantioselective synthesis of (R)-1,5-Hexadien-3-ol often involves Sharpless asymmetric epoxidation or Grignard reagent-based approaches . For example, the racemic form of 1,5-Hexadien-3-ol can be synthesized via Grignard addition to methacrolein, yielding 2-methyl-1,5-hexadien-3-ol with moderate selectivity . To isolate the (R)-enantiomer, resolution techniques like chiral chromatography or kinetic resolution using enantioselective catalysts (e.g., Sharpless conditions) are critical. A study demonstrated that starting from (S)-1,5-Hexadien-3-ol, TBDPSCl protection and regioselective epoxide opening enabled access to stereochemically defined intermediates, suggesting analogous strategies for the (R)-form .
Basic: How can researchers characterize the stereochemical purity of (R)-1,5-Hexadien-3-ol?
Answer:
Key methods include:
- Chiral HPLC/GC : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives).
- NMR with Chiral Solvating Agents : Differentiation of enantiomers via distinct splitting patterns in the presence of agents like Eu(hfc)₃ .
- Optical Rotation : Measured using polarimetry (e.g., [α]D values reported in ).
- Mass Spectrometry : Confirms molecular weight (98.14 g/mol) and fragmentation patterns .
Advanced: What role does the allylic hydroxyl group play in directing regioselectivity during ring-closing metathesis (RCM) of (R)-1,5-Hexadien-3-ol derivatives?
Answer:
The allylic hydroxyl group in (R)-1,5-Hexadien-3-ol acts as a chemo- and regioselective director in RCM reactions. For instance, in the synthesis of rugulactone, the hydroxyl group stabilizes transition states via hydrogen bonding, favoring 5-membered ring formation over 6-membered alternatives. This directing effect was exploited to achieve >70% yield in RCM reactions using Grubbs catalysts . Computational studies (DFT) further support the role of steric and electronic effects in selectivity .
Advanced: How can researchers address contradictions in reported reaction yields for (R)-1,5-Hexadien-3-ol derivatives in Prins cyclization?
Answer:
Discrepancies in yields (e.g., 57% vs. lower values in prior work) often stem from:
- Substrate Purity : Trace impurities (e.g., moisture) deactivate Lewis acid catalysts.
- Reaction Conditions : Optimal temperature (-20°C to 0°C) and solvent polarity (CH₂Cl₂ vs. THF) significantly impact outcomes .
- Catalyst Selection : BF₃·OEt₂ vs. TiCl₄ alters electrophilicity and transition-state stabilization.
Methodological Recommendation : Pre-drying substrates and using freshly distilled catalysts can improve reproducibility .
Advanced: What computational tools predict the stability and reactivity of (R)-1,5-Hexadien-3-ol under oxidative conditions?
Answer:
- DFT Calculations : Model oxidation pathways (e.g., hydroxyl → carbonyl conversion) and identify transition-state barriers .
- Molecular Dynamics (MD) : Simulate solvent effects on degradation rates (e.g., aqueous vs. nonpolar media) .
- QSPR Models : Correlate structural descriptors (e.g., HOMO-LUMO gap) with experimental stability data. reports a flash point of 69.4°C, suggesting moderate thermal stability .
Advanced: How is (R)-1,5-Hexadien-3-ol applied in the total synthesis of natural products?
Answer:
The compound serves as a chiral building block in:
- Isolaurepinnacin Synthesis : Enantioselective epoxidation of (R)-1,5-Hexadien-3-ol provided a key intermediate for marine natural products .
- Rugulactone Synthesis : RCM of diene derivatives yielded the macrocyclic core .
- Byssochlamic Acid Analogues : Allylic hydroxyl groups participate in stereocontrolled cycloadditions .
Contradiction Resolution: Why do some studies report low solubility of (R)-1,5-Hexadien-3-ol in polar solvents despite its hydroxyl group?
Answer:
The hydroxyl group’s allylic position reduces hydrogen-bonding capacity, limiting solubility in polar solvents (e.g., water). However, solubility increases in aprotic polar solvents (e.g., DMF) due to dipole interactions. notes "sparing solubility" in water, recommending THF or CHCl₃ for reactions .
Safety & Handling: What precautions are necessary when handling (R)-1,5-Hexadien-3-ol in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
